Isopropyl n-butyl disulphide Isopropyl n-butyl disulphide Butyl isopropyl disulfide is an organic disulfide.
Brand Name: Vulcanchem
CAS No.: 72437-53-7
VCID: VC19372029
InChI: InChI=1S/C7H16S2/c1-4-5-6-8-9-7(2)3/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C7H16S2
Molecular Weight: 164.3 g/mol

Isopropyl n-butyl disulphide

CAS No.: 72437-53-7

Cat. No.: VC19372029

Molecular Formula: C7H16S2

Molecular Weight: 164.3 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl n-butyl disulphide - 72437-53-7

Specification

CAS No. 72437-53-7
Molecular Formula C7H16S2
Molecular Weight 164.3 g/mol
IUPAC Name 1-(propan-2-yldisulfanyl)butane
Standard InChI InChI=1S/C7H16S2/c1-4-5-6-8-9-7(2)3/h7H,4-6H2,1-3H3
Standard InChI Key HODYAASMHKKQBS-UHFFFAOYSA-N
Canonical SMILES CCCCSSC(C)C

Introduction

Chemical Identity and Structural Characteristics

Isopropyl n-butyl disulphide, systematically named 1-(propan-2-yldisulfanyl)butane, belongs to the class of organic disulfides. Its IUPAC name reflects the presence of an isopropyl group (C3H7\text{C}_3\text{H}_7) and an n-butyl group (C4H9\text{C}_4\text{H}_9) connected via a disulfide (SS-\text{S}-\text{S}-) bridge . The compound’s SMILES notation, CCCCSSC(C)C, succinctly encodes its branched alkyl chain arrangement .

Molecular and Structural Data

Key molecular descriptors are summarized in Table 1.

Table 1. Molecular Properties of Isopropyl n-Butyl Disulphide

PropertyValueSource
Molecular FormulaC7H16S2\text{C}_7\text{H}_{16}\text{S}_2
Molecular Weight164.3 g/mol
IUPAC Name1-(propan-2-yldisulfanyl)butane
SMILESCCCCSSC(C)C
InChIKeyHODYAASMHKKQBS-UHFFFAOYSA-N

The compound’s 3D conformation, as modeled in PubChem, reveals a staggered spatial arrangement of the alkyl chains around the disulfide bond, minimizing steric hindrance . This structural flexibility may influence its reactivity and physical properties.

CompoundBoiling Point (°C)Density (g/mL)Refractive IndexSource
Isopropyl n-butyl disulphideNot reportedNot reportedNot reported
Diisopropyl disulfide175–1760.943n
n-Propyl sec-butyl disulfideNot reportedNot reportedNot reported

Future Research Directions

The following areas merit prioritization to fully elucidate this compound’s profile:

  • Synthetic Optimization: Development of high-yield, scalable synthesis routes.

  • Physicochemical Characterization: Empirical determination of melting/boiling points, solubility, and stability.

  • Biological Screening: Assessment of antimicrobial, antiparasitic, or anticancer activity in vitro.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.

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